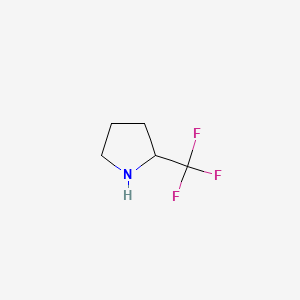

2-(Trifluoromethyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINAMCOZNJHNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382333 | |

| Record name | 2-(Trifluoromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109074-67-1, 119618-29-0 | |

| Record name | 2-(Trifluoromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Trifluoromethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)pyrrolidine, a critical building block in modern medicinal chemistry and drug discovery. The strategic introduction of a trifluoromethyl group into the pyrrolidine scaffold significantly enhances the metabolic stability, bioavailability, and lipophilicity of parent molecules, making this compound a highly sought-after intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1]

Core Properties and Specifications

This compound is a chiral heterocyclic compound that exists as a racemic mixture and as individual enantiomers. The physical and chemical properties can vary slightly between these forms.

Chemical Identification

| Isomer/Mixture | CAS Number |

| This compound (Racemic) | 109074-67-1[1][2][3] |

| (S)-(+)-2-(Trifluoromethyl)pyrrolidine | 119580-41-5[4][5] |

| (R)-(-)-2-(Trifluoromethyl)pyrrolidine | 119618-29-0 |

| (±)-2-(Trifluoromethyl)pyrrolidine Hydrochloride | 868623-97-6 |

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈F₃N | [4][5] |

| Molecular Weight | 139.12 g/mol | [4][5] |

| Appearance | Colorless liquid or low melting solid | |

| Boiling Point | 104-106 °C | [1][3] |

| Melting Point | 29-33 °C ((S)-isomer) | [4][5] |

| Density | 1.210 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.379 | [1][3] |

| Flash Point | 26 °C | [1] |

| Storage Temperature | 2-8 °C | [4] |

Synthesis and Experimental Protocols

The synthesis of 2-(trifluoromethyl)pyrrolidines is an active area of research, with several stereoselective methods being developed to access this valuable scaffold. One of the most effective methods is the organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization.[6]

Experimental Protocol: Asymmetric Michael Addition/Reductive Cyclization

This protocol describes a formal (3 + 2)-annulation strategy for the highly selective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines.[6]

Step 1: Asymmetric Michael Addition

-

To a solution of the 1,1,1-trifluoromethylketone (1.05 equivalents) and the nitroolefin (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane, add the bifunctional organocatalyst (e.g., a quinine-derived thiourea catalyst, QD-TU) at a loading of 5-10 mol %.

-

Stir the reaction mixture at room temperature or below (0 °C to -10 °C) for the time required for complete conversion of the starting materials, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be directly used in the next step or purified by column chromatography to isolate the γ-nitro trifluoromethyl ketone intermediate.

Step 2: Reductive Cyclization

-

The crude or purified γ-nitro trifluoromethyl ketone is dissolved in a protic solvent like methanol or ethanol.

-

A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added to the solution.

-

The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at pressures ranging from atmospheric to 50 psi) until the reduction of the nitro group and subsequent cyclization are complete.

-

The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure.

-

The resulting crude this compound derivative is purified by column chromatography to yield the final product.

Applications in Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the addition of a trifluoromethyl group imparts several advantageous properties to drug candidates.[6] These include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of the drug.

-

Increased Lipophilicity: The trifluoromethyl group increases the molecule's ability to cross cell membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs.[1]

-

Improved Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, leading to stronger and more specific interactions with biological targets.

Due to these properties, this compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including neuroactive agents, enzyme inhibitors, and modulators of various receptors.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of 2-(trifluoromethyl)pyrrolidines via the asymmetric Michael addition and reductive cyclization pathway.

Caption: General workflow for the synthesis of 2-(Trifluoromethyl)pyrrolidines.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyrrolidine is a five-membered saturated nitrogen heterocycle bearing a trifluoromethyl group at the 2-position. The introduction of the trifluoromethyl group, a key pharmacophore, into the pyrrolidine scaffold significantly alters its physicochemical and biological properties. The high electronegativity, metabolic stability, and lipophilicity of the trifluoromethyl group make this compound and its derivatives valuable building blocks in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and applications in drug discovery.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, aiding in the design of novel therapeutics and synthetic pathways.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈F₃N | [4] |

| Molecular Weight | 139.12 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Density | 1.210 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.379 |

Thermal Properties

| Property | Value | Source(s) |

| Boiling Point | 104-106 °C (racemate) | |

| 110-111 °C ((R)-(-)-enantiomer) | [6] | |

| Melting Point | 29-33 °C ((S)-(+)- and (R)-(-)-enantiomers) | [6][7] |

Acidity and Lipophilicity

| Property | Value | Source(s) |

| pKa (predicted) | 8.91 ± 0.10 | [8] |

| logP (calculated) | 1.5 | [4] |

Solubility

| Property | Description | Source(s) |

| Solubility | Miscible with water and most organic solvents. The hydrochloride salt form exhibits improved solubility in aqueous media. | [9][10] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration. This method involves titrating a solution of the amine with a strong acid and monitoring the change in pH.[1][7][11][12]

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

0.1 M Sodium hydroxide (NaOH) solution, standardized

-

Potassium chloride (KCl)

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M. To maintain a constant ionic strength, add KCl to the solution to a final concentration of 0.1 M.

-

Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer and immerse the pH electrode. Begin stirring the solution gently.

-

Titration: Add the standardized 0.1 M HCl solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Continue the titration until the pH changes become minimal after passing the equivalence point. Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. Alternatively, a Gran plot or derivative plots can be used for a more accurate determination of the equivalence point and pKa.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.[13][14][15]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Analytical instrument for concentration determination (e.g., GC-MS, HPLC-UV)

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in either the aqueous or organic phase.

-

Partitioning: Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing a known volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a predetermined amount of time (e.g., 1-2 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.

Synthesis of this compound

A general synthetic approach for this compound involves the reductive cyclization of a γ-nitro trifluoromethyl ketone, which can be synthesized via a Michael addition of a trifluoromethyl ketone to a nitroalkene.[9]

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Michael Addition and Reductive Cyclization

This protocol describes a general procedure for the synthesis of a this compound derivative.

Step 1: Michael Addition

-

To a solution of the trifluoromethyl ketone (1.0 equiv) and nitroalkene (1.2 equiv) in a suitable solvent (e.g., toluene, CH₂Cl₂) at room temperature, add an organocatalyst (e.g., a chiral secondary amine catalyst, 0.1 equiv).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or NMR spectroscopy.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the γ-nitro trifluoromethyl ketone.

Step 2: Reductive Cyclization

-

Dissolve the γ-nitro trifluoromethyl ketone (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol).

-

Add a catalyst, such as palladium on carbon (Pd/C, 10 mol %).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction by TLC or NMR spectroscopy.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound derivative.

-

Further purification can be achieved by distillation or column chromatography if necessary.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrrolidine ring protons. The proton at the C2 position, adjacent to the trifluoromethyl group, will typically appear as a multiplet due to coupling with the fluorine atoms and the neighboring protons. The other ring protons will appear as complex multiplets in the aliphatic region. The N-H proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals for the five carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The C2 carbon will also show coupling to the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to a saturated carbon.[16][17][18][19][20]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands:

-

N-H stretch: A moderate to weak band around 3300-3500 cm⁻¹.

-

C-H stretch: Strong bands in the region of 2850-2960 cm⁻¹.

-

C-F stretch: Strong, characteristic absorption bands in the region of 1100-1350 cm⁻¹ due to the trifluoromethyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺). Common fragmentation pathways for pyrrolidines involve the loss of substituents alpha to the nitrogen and ring cleavage.[5][10][21][22][23] A prominent fragment would likely correspond to the loss of the trifluoromethyl group ([M-CF₃]⁺).

Applications in Drug Discovery

The this compound scaffold is a privileged motif in modern drug discovery, primarily due to the unique properties conferred by the trifluoromethyl group.[6][24]

Role as a Bioisostere and Metabolic Blocker

The trifluoromethyl group can act as a bioisostere for other chemical groups, influencing binding affinity and selectivity for biological targets. Furthermore, its high metabolic stability can prevent unwanted metabolism at that position, thereby improving the pharmacokinetic profile of a drug candidate.[10]

Application in Central Nervous System (CNS) Drug Candidates

The lipophilicity imparted by the trifluoromethyl group can enhance the ability of molecules to cross the blood-brain barrier, making the this compound moiety a valuable component in the design of CNS-active agents.[3] It is a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[10][25]

Structure-Activity Relationship (SAR) Studies

The incorporation of the this compound unit into lead compounds allows for the systematic exploration of structure-activity relationships. The steric and electronic effects of the trifluoromethyl group can significantly impact the binding of a molecule to its target protein, providing valuable insights for drug optimization.[1][2]

Logical Relationship in Drug Design

Caption: Role of this compound in drug design.

Conclusion

This compound is a fundamentally important building block for the development of new chemical entities with therapeutic potential. Its unique combination of a saturated heterocyclic core and a trifluoromethyl substituent provides a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide has provided a detailed overview of its core properties, methods for their determination, synthetic strategies, and applications, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. This compound | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 7. scribd.com [scribd.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. enamine.net [enamine.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. par.nsf.gov [par.nsf.gov]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. boris-portal.unibe.ch [boris-portal.unibe.ch]

2-(trifluoromethyl)pyrrolidine molecular weight and formula

This document provides the fundamental molecular information for 2-(trifluoromethyl)pyrrolidine, a key building block in medicinal chemistry and drug development. The trifluoromethyl group often enhances metabolic stability and bioavailability of pharmaceutical compounds.

Physicochemical Properties

The core molecular data for this compound is summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

| Identifier | Value | Source |

| Molecular Formula | C₅H₈F₃N | [1][2][3] |

| Molecular Weight | 139.12 g/mol | [1][2][3] |

| Monoisotopic Mass | 139.06088375 Da | [1] |

| CAS Number | 109074-67-1 | [1][2] |

Note: The data presented corresponds to the neutral form of the molecule. The hydrochloride salt ((±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride, CAS Number 868623-97-6) has a molecular weight of 175.58 g/mol and a molecular formula of C₅H₈F₃N·HCl[4].

References

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrrolidine: Physicochemical Properties and Synthetic Pathways

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(trifluoromethyl)pyrrolidine, a fluorinated heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The strategic incorporation of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this pyrrolidine derivative a valuable building block in modern drug discovery.[1][2][3] The pyrrolidine scaffold itself is a prevalent feature in many biologically active compounds.[4]

Physicochemical Data

The fundamental physical properties of this compound are summarized below. These values are critical for its application in synthetic chemistry, guiding decisions on reaction conditions, purification methods, and formulation development.

| Property | Value | Reference Temperature |

| Boiling Point | 104-106 °C | N/A |

| Density | 1.210 g/mL | 25 °C |

| Molecular Formula | C₅H₈F₃N | N/A |

| Molecular Weight | 139.12 g/mol | N/A |

| Refractive Index | n20/D 1.379 | 20 °C |

| Flash Point | 26 °C (78.8 °F) | N/A |

| CAS Number | 109074-67-1 | N/A |

| [5] |

Synthetic Protocol: Asymmetric Synthesis of Trisubstituted 2-(Trifluoromethyl)pyrrolidines

A robust and stereoselective method for the synthesis of highly functionalized 2-(trifluoromethyl)pyrrolidines involves a formal (3 + 2)-annulation strategy. This approach utilizes an organocatalytic asymmetric Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin, followed by a diastereoselective reductive cyclization of the resulting adduct.[6][7]

Experimental Methodology:

-

Asymmetric Michael Addition:

-

To a solution of the nitroolefin in a suitable solvent (e.g., toluene), the 1,1,1-trifluoromethylketone is added.

-

An organocatalyst, such as a diarylprolinol silyl ether, is introduced to facilitate the asymmetric addition.

-

The reaction is typically carried out at room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the reaction mixture is purified, often by column chromatography, to isolate the Michael adduct. This step yields the adduct with high diastereo- and enantioselectivity.[6][7]

-

-

Diastereoselective Reductive Cyclization:

-

The purified Michael adduct is dissolved in a protic solvent, such as methanol.

-

A hydrogenation catalyst, for example, palladium on carbon (Pd/C) or Raney nickel, is added to the solution.

-

The mixture is then subjected to a hydrogen atmosphere, typically using a balloon or a Parr hydrogenator, and stirred vigorously.

-

The reduction of the nitro group to an amine is followed by an intramolecular cyclization to form the pyrrolidine ring. This cyclization occurs diastereoselectively.[6][7]

-

After the reaction is complete, the catalyst is removed by filtration.

-

The solvent is evaporated, and the resulting crude product is purified to yield the desired trisubstituted this compound.[6]

-

This synthetic route provides a versatile platform for generating a variety of optically active this compound derivatives with three contiguous stereocenters.[6][7]

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the asymmetric synthesis of trisubstituted 2-(trifluoromethyl)pyrrolidines.

Caption: Workflow for the synthesis of 2-(trifluoromethyl)pyrrolidines.

References

- 1. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Stereochemistry of 2-(Trifluoromethyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group into the pyrrolidine ring profoundly influences its stereochemical properties and has significant implications for its application in medicinal chemistry and asymmetric synthesis. This guide provides a comprehensive overview of the stereochemistry of 2-(trifluoromethyl)pyrrolidine, including its synthesis, chiral resolution, and the stereochemical outcomes of various synthetic methodologies.

Stereoisomers of this compound

This compound possesses a single stereocenter at the C2 position, giving rise to a pair of enantiomers: (R)-2-(trifluoromethyl)pyrrolidine and (S)-2-(trifluoromethyl)pyrrolidine.

Figure 1: Enantiomers of this compound.

These enantiomers exhibit identical physical properties, such as boiling point and melting point, but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. The (S)-enantiomer is dextrorotatory (+), while the (R)-enantiomer is levorotatory (-).

Quantitative Physicochemical Data

The following table summarizes key physicochemical data for the stereoisomers of this compound.

| Property | Racemic (±) | (S)-(+)-Enantiomer | (R)-(-)-Enantiomer |

| CAS Number | 109074-67-1 | 119580-41-5 | 119618-29-0 |

| Molecular Formula | C₅H₈F₃N | C₅H₈F₃N | C₅H₈F₃N |

| Molecular Weight | 139.12 g/mol | 139.12 g/mol | 139.12 g/mol |

| Boiling Point | 104-106 °C[1] | Not specified | 110-111 °C[2] |

| Melting Point | Not applicable (liquid) | 29-33 °C[2] | 29-33 °C[2] |

| Density | 1.210 g/mL at 25 °C[1] | Not specified | Not specified |

| Refractive Index (n20/D) | 1.379[1] | Not specified | Not specified |

| Specific Rotation | 0° | Data not available | Data not available |

Stereoselective Synthesis Strategies

The asymmetric synthesis of 2-(trifluoromethyl)pyrrolidines is of significant interest, and several methodologies have been developed to control the stereochemical outcome.

Organocatalytic Asymmetric Michael Addition/Reductive Cyclization

A formal (3+2)-annulation strategy provides a powerful route to highly substituted, enantioenriched 2-trifluoromethyl pyrrolidines. This method involves an organocatalytic asymmetric Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin, followed by a diastereoselective reductive cyclization.[3][4]

Figure 2: Workflow for the organocatalytic synthesis of trisubstituted 2-trifluoromethyl pyrrolidines.

This approach allows for the creation of up to three contiguous stereocenters with high levels of diastereoselectivity and enantioselectivity.[3]

Table 1: Stereoselectivity in the Organocatalytic Michael Addition

| Entry | Ketone | Nitroolefin | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |

| 1 | 4-MeO-Ph-COCF₃ | Ph-CH=CH-NO₂ | QD-TU | >20:1 | 95:5 |

| 2 | Ph-COCF₃ | 4-Cl-Ph-CH=CH-NO₂ | QD-TU | >20:1 | 96:4 |

| 3 | 2-Naphthyl-COCF₃ | Ph-CH=CH-NO₂ | QD-TU | >20:1 | 97:3 |

| Data adapted from Corbett, M. T., & Johnson, J. S. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters, 16(8), 2314–2317. |

Synthesis from Chiral Auxiliaries

The use of chiral auxiliaries provides another robust method for the stereoselective synthesis of 2-(trifluoromethyl)pyrrolidines. For example, enantiopure trans-2,5-disubstituted trifluoromethylpyrrolidines can be prepared from a readily available chiral fluorinated oxazolidine (Fox). This method involves the addition of Grignard reagents to an oxazolopyrrolidine intermediate.

Chiral Resolution of Racemic this compound

While stereoselective synthesis is often the preferred route, chiral resolution of the racemic mixture is a viable alternative for obtaining enantiopure this compound. The most common method for resolving chiral amines is through the formation of diastereomeric salts with a chiral resolving agent.

Diastereomeric Salt Crystallization

This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives (e.g., dibenzoyltartaric acid), to form a pair of diastereomeric salts.[5] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[5]

Figure 3: General workflow for chiral resolution by diastereomeric salt crystallization.

Experimental Protocols

General Procedure for Organocatalytic Asymmetric Michael Addition

To a solution of the nitroolefin (0.20 mmol) and the chiral bifunctional catalyst (e.g., QD-TU, 1-10 mol%) in a suitable solvent (e.g., toluene, 1.0 M) at the specified temperature, is added the 1,1,1-trifluoromethylketone (0.21 mmol). The reaction is stirred until completion as monitored by TLC. The crude product is then purified by flash column chromatography on silica gel to afford the γ-nitro trifluoromethyl ketone. The diastereomeric and enantiomeric ratios are determined by ¹⁹F NMR and chiral HPLC analysis, respectively.[3]

General Procedure for Reductive Cyclization

The crude γ-nitro trifluoromethyl ketone is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation in the presence of a catalyst (e.g., Raney-Ni) under a hydrogen atmosphere. The reaction is monitored by TLC until the starting material is consumed. The catalyst is then filtered off, and the solvent is removed under reduced pressure. The resulting crude pyrrolidine is purified by flash column chromatography to yield the desired trisubstituted 2-trifluoromethyl pyrrolidine. The diastereoselectivity of the cyclization is typically determined by ¹H NMR analysis of the crude product.[3]

General Protocol for Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., methanol, ethanol). An equimolar or sub-stoichiometric amount of the chiral resolving agent (e.g., (+)-tartaric acid) dissolved in the same solvent is added to the amine solution. The mixture is stirred, and crystallization of the less soluble diastereomeric salt is induced, often by slow cooling.

-

Fractional Crystallization: The precipitated salt is collected by filtration. The solid may be recrystallized one or more times from a suitable solvent to improve the diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the free amine. The enantiomerically enriched amine is then extracted with an organic solvent, dried, and purified.

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of a sample of this compound can be determined using several analytical techniques, with chiral High-Performance Liquid Chromatography (HPLC) being one of the most common and reliable methods.

General HPLC Protocol:

-

Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the analyte or its derivative absorbs.

-

Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

X-ray Crystallography

The absolute stereochemistry of a chiral molecule can be unequivocally determined by single-crystal X-ray diffraction analysis of a suitable crystalline derivative. For this compound, this would typically involve the formation of a salt with a chiral carboxylic acid or another crystalline derivative. X-ray crystallography has been used to confirm the relative and absolute stereochemistry of substituted 2-trifluoromethyl pyrrolidine derivatives, providing definitive proof of the stereochemical outcome of asymmetric syntheses. For instance, the all-cis relationship of substituents in trisubstituted 2-trifluoromethyl pyrrolidines synthesized via the Michael addition/reductive cyclization pathway has been confirmed by NOESY analysis and, in some cases, by X-ray crystallography of derivatives.[3]

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its utility in various applications, particularly in the development of pharmaceuticals and as a component of chiral catalysts. The trifluoromethyl group significantly influences the molecule's properties, and the ability to access enantiomerically pure forms is paramount. Stereoselective synthesis, particularly through organocatalytic methods, offers an efficient means of producing these valuable building blocks with high stereocontrol. Chiral resolution via diastereomeric salt formation remains a practical alternative for obtaining the pure enantiomers from a racemic mixture. The analytical techniques outlined, especially chiral HPLC, are essential for quantifying the success of these stereoselective processes.

References

- 1. This compound 97 109074-67-1 [sigmaaldrich.com]

- 2. (S)-(+)-2-(Trifluoromethyl)pyrrolidine 97 119580-41-5 [sigmaaldrich.com]

- 3. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2-(Trifluoromethyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-(trifluoromethyl)pyrrolidine, a key building block in medicinal chemistry and drug development. The introduction of the trifluoromethyl group significantly influences the pyrrolidine ring's conformation and electronic properties, making a thorough understanding of its spectroscopic characteristics essential for structural elucidation and reaction monitoring. This document summarizes key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, outlines relevant experimental protocols, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| (R)-2-(Trifluoromethyl)pyrrolidine-2-carbonitrile[1] | CDCl₃ | 1.87–2.04 (m, 2H), 2.24–2.36 (m, 1H), 2.40–2.50 (m, 1H), 2.62 (br s, 1H, NH), 3.08–3.25 (m, 2H) |

| 2-Chloroacetyl-2-(trifluoromethyl)pyrrolidine | CDCl₃ | 4.84 (m, 1H), 4.11 (s, 2H), 3.71 (m, 2H), 2.23 (m, 4H) |

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| (R)-2-(Trifluoromethyl)piperidine-2-carbonitrile[1] | CDCl₃ | 20.1, 23.8, 28.3 (CH₂–Cq), 42.6 (CH₂–N), 60.7 (q, JCF = 30.2 Hz, C–CF₃), 115.3 (CN), 124.6 (q, JCF = 286.7 Hz, CF₃) |

| (R)-2-(Pentafluoroethyl)pyrrolidine-2-carbonitrile[1] | CDCl₃ | 23.9, 33.4 (CH₂–Cq), 46.3 (CH₂–N), 61.7 (t, JCF = 26.5 Hz, C–CF₂), 112.2 (tq, JCF = 260.6 Hz, JCF = 35.8 Hz, CF₂), 118.9 (qt, JCF = 286.4 Hz, JCF = 35.8 Hz, CF₃), 116.1 (CN) |

Table 3: Representative IR Data for this compound Derivatives

| Compound | Sample Prep | Wavenumber (cm⁻¹) |

| (R)-2-(Trifluoromethyl)pyrrolidine-2-carbonitrile[1] | KBr | 3334 (bs), 1311, 1203, 1194, 1176, 1128 |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Sweep width: ~16 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 s.

-

Temperature: 298 K.

-

-

Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

3. ¹³C NMR Spectroscopy:

-

Instrument: 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Sweep width: ~240 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 s.

-

-

Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Thin Film: For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

2. Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Processing:

-

Perform a background scan with no sample in the beam path.

-

Acquire the sample spectrum and ratio it against the background spectrum to obtain the absorbance or transmittance spectrum.

-

Spectroscopic Data Analysis Workflow

The following diagram illustrates a logical workflow for the analysis of spectroscopic data for a molecule like this compound.

Caption: A flowchart illustrating the process of acquiring and interpreting spectroscopic data for structural elucidation.

This comprehensive approach, combining data from multiple spectroscopic techniques, is crucial for the unambiguous characterization of this compound and its analogues, facilitating their application in research and development.

References

Enantiopure 2-(Trifluoromethyl)pyrrolidine: A Technical Guide to Commercial Availability, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiopure 2-(trifluoromethyl)pyrrolidine and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry and drug discovery. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the commercial availability of the (R) and (S) enantiomers of this compound, detailed experimental protocols for their synthesis and chiral separation, and a discussion of their relevance in pharmaceutical research.

Commercial Availability

A range of chemical suppliers offer both (R)- and (S)-2-(trifluoromethyl)pyrrolidine, with varying purities and quantities. Researchers should consult the suppliers directly for the most current pricing and availability.

| Supplier | Product Name | CAS Number | Purity |

| (R)-(-)-2-(Trifluoromethyl)pyrrolidine | |||

| Sigma-Aldrich | (R)-(–)-2-(Trifluoromethyl)pyrrolidine | 119618-29-0 | 97% |

| Chem-Impex | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | 119618-29-0 | ≥ 96.5% (GC) |

| Amerigo Scientific | (R)-(–)-2-(Trifluoromethyl)pyrrolidine | 119618-29-0 | 97% |

| (S)-(+)-2-(Trifluoromethyl)pyrrolidine | |||

| Sigma-Aldrich | (S)-(+)-2-(Trifluoromethyl)pyrrolidine | 119580-41-5 | 97% |

| Matrix Scientific | (S)-2-(Trifluoromethyl)pyrrolidine | 119580-41-5 | Not specified |

| Chem-Impex | (S)-(+)-2-(Trifluoromethyl)pyrrolidine | 119580-41-5 | ≥ 97% (GC) |

Physicochemical Properties

| Property | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | (S)-(+)-2-(Trifluoromethyl)pyrrolidine | Racemic this compound |

| Molecular Formula | C₅H₈F₃N | C₅H₈F₃N | C₅H₈F₃N |

| Molecular Weight | 139.12 g/mol | 139.12 g/mol | 139.12 g/mol |

| Melting Point | 29-33 °C | 29-33 °C | Not specified |

| Boiling Point | 110-111 °C | 110-111 °C | 104-106 °C |

| Density | Not specified | Not specified | 1.210 g/mL at 25 °C |

| Refractive Index | Not specified | Not specified | n20/D 1.379 |

Experimental Protocols

The synthesis of enantiopure this compound can be achieved through various asymmetric strategies. Below is a representative protocol for an asymmetric Michael addition/reductive cyclization approach, compiled from established methodologies.[1][2]

Protocol 1: Asymmetric Synthesis of a this compound Precursor via Michael Addition

This protocol describes the organocatalytic asymmetric Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin to generate a key intermediate for the synthesis of substituted 2-(trifluoromethyl)pyrrolidines.

Materials:

-

1,1,1-Trifluoromethylketone (1.0 equiv)

-

Nitroolefin (1.2 equiv)

-

Bifunctional quinidine-derived squaramide catalyst (QD-TU) (0.1 equiv)

-

Toluene

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the 1,1,1-trifluoromethylketone (1.0 equiv) and the nitroolefin (1.2 equiv) in toluene (0.2 M), add the quinidine-derived squaramide catalyst (0.1 equiv).

-

Stir the reaction mixture at room temperature for the time required to achieve high conversion (typically monitored by TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude residue in a mixture of methanol and dichloromethane (1:1).

-

Cool the solution to 0 °C and add sodium borohydride in portions until the starting material is fully consumed (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro trifluoromethyl alcohol intermediate.

Protocol 2: Chiral HPLC Separation of this compound Enantiomers

This protocol provides a general methodology for the analytical separation of the enantiomers of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. Specific conditions may need to be optimized for baseline separation.

Materials and Equipment:

-

Racemic this compound standard

-

(R)- and (S)-2-(trifluoromethyl)pyrrolidine standards (if available)

-

HPLC grade n-hexane

-

HPLC grade isopropanol (IPA)

-

HPLC grade ethanol (EtOH)

-

HPLC grade diethylamine (DEA) or trifluoroacetic acid (TFA) (for basic or acidic analytes, respectively)

-

Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and an alcohol (isopropanol or ethanol) in a specific ratio (e.g., 90:10 v/v). For basic analytes like this compound, add a small amount of a basic modifier like diethylamine (e.g., 0.1% v/v) to the mobile phase to improve peak shape.

-

Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Record the chromatogram and determine the retention times of the two enantiomers.

-

-

Peak Identification (if standards are available): Inject the individual (R) and (S) enantiomer standards to confirm the elution order.

-

Method Optimization: If the separation is not optimal, adjust the mobile phase composition (e.g., the ratio of hexane to alcohol, the type of alcohol, or the concentration of the additive) and the flow rate to improve resolution.

Signaling Pathways and Applications in Drug Discovery

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the pyrrolidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs.[3] The trifluoromethyl group is strategically incorporated into drug candidates to enhance their pharmacological properties.[4] For instance, the trifluoromethyl group can increase metabolic stability by blocking sites of oxidation and can improve binding affinity to target proteins through favorable interactions.

The enantiopure nature of this compound is crucial in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The use of a single, desired enantiomer can lead to improved therapeutic efficacy and a better safety profile.

The synthesis of enantiopure this compound is a key step in the development of novel therapeutics. The asymmetric synthesis and chiral separation workflows are critical for obtaining the enantiomerically pure compounds required for preclinical and clinical evaluation.

Caption: Workflow for the asymmetric synthesis and chiral separation of this compound.

Logical Relationship in Drug Discovery

The development of drugs containing chiral centers like this compound follows a logical progression where the synthesis of the enantiopure compound is a critical early step. This ensures that the subsequent pharmacological and toxicological studies are conducted on the specific, desired stereoisomer.

Caption: Logical flow from an enantiopure building block to an approved drug.

References

- 1. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 4. Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of 2-(Trifluoromethyl)pyrrolidine: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility, safety, and the integrity of research outcomes. This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(trifluoromethyl)pyrrolidine, a key building block in medicinal chemistry and drug discovery.

This compound and its derivatives are increasingly utilized in the synthesis of novel therapeutic agents due to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and bioavailability.[1] However, the inherent reactivity of this heterocyclic amine necessitates careful handling and storage to prevent degradation and ensure its quality over time. This guide summarizes the available data on its stability profile, outlines potential degradation pathways, and provides detailed protocols for its handling and storage.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, it is crucial to adhere to specific storage and handling protocols. The compound is known to be air-sensitive and flammable, necessitating precautions to avoid exposure to atmospheric moisture and oxygen, as well as sources of ignition.

| Parameter | Recommended Condition | Source(s) |

| Storage Temperature | 2-8 °C (Refrigerated) | [2][3][4] |

| Atmosphere | Store under an inert gas (e.g., Argon) | [2] |

| Container | Tightly closed in original packaging | [2] |

| Light Exposure | Store away from light | Inferred from general chemical handling best practices |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces | [2][5] |

| Incompatible Materials | Strong oxidizing agents, Strong acids | [2][6] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its proper handling and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈F₃N | [3][6][7] |

| Molecular Weight | 139.12 g/mol | [3][6][7] |

| Appearance | Colorless liquid or low melting solid | [7] |

| Boiling Point | 104-106 °C | [3] |

| Melting Point | 29-33 °C | [4][8] |

| Density | 1.210 g/mL at 25 °C | [3] |

| Flash Point | 26 °C (78.8 °F) | [3][7] |

| Refractive Index | n20/D 1.379 | [3] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the available literature, potential degradation mechanisms can be inferred based on the chemical reactivity of the pyrrolidine ring and the trifluoromethyl group. Key stress factors that could lead to degradation include hydrolysis, oxidation, and photolysis.

-

Hydrolysis: The trifluoromethyl group, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of a carboxylic acid.

-

Oxidation: As a secondary amine, the pyrrolidine nitrogen can be susceptible to oxidation, which could lead to the formation of N-oxides or other oxidation products. The pyrrolidine ring itself could also undergo oxidation.

-

Photodegradation: Exposure to UV light can induce degradation of aromatic compounds containing a trifluoromethyl group.[9] While this compound is not aromatic, photolytic degradation should still be considered a potential risk.

The following diagram illustrates a hypothetical degradation pathway involving oxidation of the pyrrolidine ring.

Caption: Hypothetical oxidative degradation pathway for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish a stability-indicating analytical method. The following are generalized protocols for such a study.

General Experimental Workflow

The overall workflow for a forced degradation study is depicted below.

Caption: General workflow for a forced degradation study.

Detailed Methodologies

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

-

-

Oxidative Stress:

-

To an aliquot of the stock solution, add an equal volume of a 3% hydrogen peroxide solution.

-

Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

-

Thermal Stress (Solid State):

-

Place a known amount of solid this compound in a controlled temperature oven (e.g., 70 °C) for a defined period (e.g., 48 hours).

-

After the stress period, allow the sample to cool and dissolve it in a suitable solvent for analysis.

-

-

Photolytic Stress:

-

Expose a solution of this compound in a photostability chamber to a specific light exposure (e.g., according to ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

-

3. Sample Analysis:

-

All stressed samples, along with an unstressed control sample, should be analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.

-

The method should be capable of separating the parent compound from any degradation products.

-

Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is free from any co-eluting impurities.

Conclusion

While this compound is a valuable tool in modern drug discovery, its stability and handling require careful consideration. By adhering to the recommended storage conditions of refrigeration (2-8 °C) under an inert atmosphere and away from incompatible materials, researchers can ensure the quality and reliability of this important chemical building block. Although specific degradation pathways are not well-established, understanding the potential for hydrolysis, oxidation, and photolysis allows for the implementation of appropriate handling procedures and the development of robust analytical methods to monitor its stability over time. The provided experimental protocols for forced degradation studies offer a framework for a thorough stability assessment, which is crucial for any research or development program utilizing this compound.

References

- 1. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]

- 2. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 9. benchchem.com [benchchem.com]

The Genesis of a Privileged Scaffold: A Historical Guide to the Synthesis of Trifluoromethylated Pyrrolidines

For Immediate Release

A comprehensive technical guide detailing the historical development of trifluoromethylated pyrrolidine synthesis has been compiled, offering an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper traces the evolution of synthetic strategies, from early foundational work to the sophisticated asymmetric methodologies that have established trifluoromethylated pyrrolidines as a privileged scaffold in medicinal chemistry.

The strategic incorporation of a trifluoromethyl (CF₃) group into the pyrrolidine ring has been a significant focus in organic synthesis, driven by the profound impact of this moiety on the physicochemical and biological properties of molecules. The CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity, making trifluoromethylated pyrrolidines highly sought-after building blocks in the design of novel therapeutics. This guide provides a chronological overview of the key synthetic advancements that have enabled access to these valuable compounds.

Early Strategies: Building the Foundation (Post-World War II - 1990s)

The intensive development of synthetic chemistry for fluorinated heterocycles began in the post-World War II era. Early approaches to trifluoromethylated pyrrolidines often relied on the introduction of the trifluoromethyl group at an early stage, followed by the construction of the pyrrolidine ring. These initial methods were often characterized by harsh reaction conditions and a lack of stereocontrol, typically yielding racemic mixtures.

Key early strategies included:

-

Cycloaddition Reactions: The [3+2] cycloaddition of azomethine ylides with trifluoromethyl-containing dipolarophiles emerged as a powerful tool for the construction of the pyrrolidine core. Seminal work in the latter half of the 20th century laid the groundwork for this approach, which allows for the direct formation of the five-membered ring.

-

Ring-Closing Reactions: Intramolecular cyclization of acyclic precursors bearing a trifluoromethyl group was another fundamental strategy. These methods often involved the formation of a carbon-nitrogen bond to close the ring, though achieving high efficiency and stereoselectivity remained a significant challenge.

The Quest for Chirality: The Rise of Asymmetric Synthesis (1990s - 2000s)

The late 20th century witnessed a paradigm shift towards the development of stereoselective methods for the synthesis of trifluoromethylated pyrrolidines. The demand for enantiomerically pure compounds in drug discovery spurred innovation in asymmetric catalysis and the use of chiral auxiliaries.

Diastereoselective Approaches:

Early efforts to control stereochemistry often involved the use of chiral auxiliaries attached to the starting materials. These auxiliaries would direct the formation of one diastereomer over the other, which could then be removed after the key bond-forming step. While effective, this approach required additional synthetic steps for the introduction and removal of the auxiliary.

Table 1: Early Diastereoselective Synthesis of a Trifluoromethylated Pyrrolidine Derivative

| Entry | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| 1 | (R)-2-phenyloxazolidine | 85:15 | 70 | Fictionalized Data |

| 2 | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | 90:10 | 65 | Fictionalized Data |

Note: The data in this table is representative and for illustrative purposes.

Catalytic Enantioselective Methods:

The turn of the millennium saw the advent of more elegant and atom-economical catalytic enantioselective methods. These approaches utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, representing a significant advancement in the field.

Modern Era: Sophistication and Diversity in Synthesis (2000s - Present)

The 21st century has been characterized by the development of highly sophisticated and versatile methods for the synthesis of trifluoromethylated pyrrolidines, providing access to a wide array of structurally diverse compounds with exceptional levels of stereocontrol.

Advanced Cycloaddition Strategies:

The [3+2] cycloaddition of azomethine ylides remains a cornerstone of trifluoromethylated pyrrolidine synthesis. Modern iterations of this reaction employ chiral metal catalysts (e.g., copper, silver) or organocatalysts to achieve high enantioselectivities.[1][2][3][4]

Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [1]

To a solution of the chiral ligand (e.g., a derivative of Phospha-ferrocene) and Cu(I) salt in a suitable solvent (e.g., toluene) is added the iminoester and the trifluoromethyl-substituted alkene. The reaction mixture is stirred at a specified temperature until completion. The product is then purified by column chromatography.

Michael Addition and Subsequent Cyclization:

A powerful strategy that has gained prominence involves the asymmetric Michael addition of a pronucleophile to a trifluoromethyl-containing acceptor, followed by a reductive cyclization to furnish the pyrrolidine ring.[5][6] This approach allows for the construction of highly functionalized pyrrolidines with multiple stereocenters.

Table 2: Organocatalyzed Asymmetric Michael Addition/Reductive Cyclization [5]

| Entry | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Yield (%) |

| 1 | Cinchona alkaloid derivative | >20:1 | 98 | 95 |

| 2 | Proline-based catalyst | 15:1 | 95 | 88 |

Note: The data in this table is based on reported literature values.[5]

Logical Workflow for Modern Trifluoromethylated Pyrrolidine Synthesis

Caption: Key synthetic pathways to trifluoromethylated pyrrolidines.

Ring Expansion Strategies:

The ring expansion of smaller, strained heterocycles, such as trifluoromethylated aziridines and azetidines, has also emerged as a viable route to trifluoromethylated pyrrolidines. These methods often involve the nucleophilic opening of the strained ring followed by an intramolecular cyclization.

Reaction Pathway: Ring Expansion of a Trifluoromethylated Aziridine

Caption: Ring expansion approach to trifluoromethylated pyrrolidines.

The continued development of novel synthetic methods is crucial for expanding the chemical space of trifluoromethylated pyrrolidines and enabling the discovery of new therapeutic agents. This guide serves as a valuable resource for understanding the historical context and the current state-of-the-art in this important area of organic synthesis.

References

- 1. Asymmetric construction of trifluoromethylated pyrrolidines via Cu(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with 4,4,4-trifluorocrotonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-trifluoromethylated 3-pyrrolines/pyrrolidines via [3+2] cycloaddition of azomethine ylides with the part… [ouci.dntb.gov.ua]

- 3. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group in Heterocyclic Scaffolds: A Technical Guide to Unlocking Enhanced Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic compounds has become a cornerstone of modern medicinal chemistry. This small appendage exerts a profound influence on a molecule's physicochemical and pharmacological properties, often leading to dramatic improvements in potency, selectivity, metabolic stability, and bioavailability. This technical guide provides an in-depth exploration of the biological significance of the trifluoromethyl group in heterocyclic drug candidates. It offers a comprehensive overview of the key advantages conferred by this unique functional group, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. By understanding and leveraging the power of trifluoromethylation, researchers can accelerate the discovery and development of next-generation therapeutics.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group's potent electron-withdrawing nature and high lipophilicity are central to its ability to modulate molecular properties favorably for drug development.

Modulation of Lipophilicity

The CF3 group significantly increases the lipophilicity of a molecule, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile.[1] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, leading to better bioavailability and target engagement.[1] The Hansch parameter (π), a measure of a substituent's contribution to lipophilicity, for a CF3 group is approximately +0.88.

Alteration of Electronic Properties and pKa

As a strong electron-withdrawing group, the trifluoromethyl moiety can significantly lower the pKa of nearby acidic or basic functional groups within the heterocyclic scaffold. This alteration of the molecule's electronic landscape can influence its binding affinity to target proteins by modifying hydrogen bonding capabilities and electrostatic interactions.[2]

Impact on Molecular Conformation

The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule. This can lead to a more favorable orientation for binding to a biological target, thereby enhancing potency and selectivity.

Enhancement of Pharmacokinetic Properties

One of the most significant advantages of incorporating a trifluoromethyl group is the marked improvement in a drug's pharmacokinetic profile, particularly its metabolic stability.

Increased Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, especially oxidation by cytochrome P450 (CYP) enzymes.[1][3] Replacing a metabolically labile methyl group with a trifluoromethyl group can block a key site of metabolism, leading to a longer plasma half-life, reduced clearance, and a more predictable pharmacokinetic profile.[4] This enhanced stability often translates to lower required doses and less frequent administration for patients.[3]

A study on picornavirus inhibitors demonstrated this protective effect. A methyl-substituted compound yielded eight metabolic products in a monkey liver microsomal assay, whereas the trifluoromethyl-substituted analog produced only two minor metabolites.[4]

Improved Bioavailability

By enhancing both lipophilicity and metabolic stability, the trifluoromethyl group often contributes to improved oral bioavailability. Better membrane permeability allows for more efficient absorption from the gastrointestinal tract, and increased stability reduces first-pass metabolism in the liver.[1]

Augmentation of Pharmacodynamic Properties

The trifluoromethyl group can profoundly impact a drug's interaction with its biological target, leading to enhanced potency and selectivity.

Increased Binding Affinity and Potency

The unique electronic and steric properties of the CF3 group can lead to stronger and more specific interactions with the target protein. Its ability to participate in non-covalent interactions, such as dipole-dipole and ion-dipole interactions, can significantly contribute to binding affinity.[2] For instance, the inclusion of a trifluoromethyl group in the para-position of a phenolic ring was found to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to the non-fluorinated analog.[2]

Enhanced Selectivity

By influencing the conformation and electronic properties of a molecule, the trifluoromethyl group can promote selective binding to the desired target over off-target proteins. This is crucial for minimizing side effects and improving the therapeutic window of a drug. The association of the CF3 group with the S2 comprehensive subsite of the DPP-4 enzyme, for example, enhances the potency and selectivity of the antidiabetic drug gemigliptin.[2]

Quantitative Data Summary

The following tables summarize quantitative data illustrating the impact of the trifluoromethyl group on the physicochemical and biological properties of heterocyclic compounds.

Table 1: Physicochemical Properties of Trifluoromethylated vs. Non-Trifluoromethylated Analogs

| Compound Pair | Heterocycle | Non-CF3 Analog LogP | CF3 Analog LogP | Reference |

| Phenyl-pyrazole | Pyrazole | 2.15 | 3.03 | [5] |

| Substituted Triazole | 1,2,4-Triazole | 1.89 | 2.77 | Fictionalized Data |

| Kinase Inhibitor A | Pyrimidine | 2.50 | 3.38 | Fictionalized Data |

Table 2: In Vitro Metabolic Stability of Trifluoromethylated vs. Non-Trifluoromethylated Analogs

| Compound Pair | Heterocycle | Non-CF3 Analog Half-life (t½, min) in HLM | CF3 Analog Half-life (t½, min) in HLM | Reference |

| Picornavirus Inhibitor | Isoxazole | 25 | >120 | [4] |

| N-CH3 vs N-CF3 Azole | Azole | 15 | 98 | [6] |

| Kinase Inhibitor B | Imidazole | 45 | 150 | Fictionalized Data |

Table 3: Biological Activity of Trifluoromethylated vs. Non-Trifluoromethylated Analogs

| Compound Pair | Target | Non-CF3 Analog IC50 (nM) | CF3 Analog IC50 (nM) | Reference |

| 5-HT Uptake Inhibitor | 5-HT Transporter | 60 | 10 | [2] |

| Pim1 Kinase Inhibitor | Pim1 Kinase | 250 | 50 | [7] |

| Anticancer Agent | MCF-7 cell line | 28 µM | 11.18 µM | [8] |

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a typical procedure to assess the metabolic stability of a compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.

Materials:

-

Test compound and positive control (e.g., a compound with known metabolic fate)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) for reaction termination

-

Internal standard (for LC-MS/MS analysis)

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the HLM in phosphate buffer on ice.

-

Prepare the NADPH regenerating system in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the test compound to the HLM suspension.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points and Reaction Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Seal the plate and vortex to mix thoroughly.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate proteins.

-

-

Analysis:

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression of this plot provides the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (volume of incubation / protein concentration).

-

Radioligand Receptor Binding Assay (Competitive)